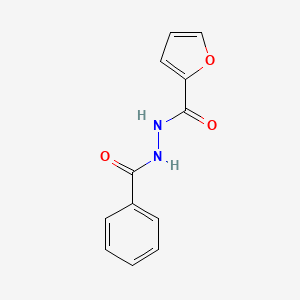

![molecular formula C9H8BrNO4 B5525436 {2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of acetic acid, with a bromine atom and a hydroxyimino group attached to a phenyl ring which is further linked to the acetic acid part via an ether linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromine atom and the hydroxyimino group on the phenyl ring, and the ether linkage connecting this ring to the acetic acid part. The exact structure would need to be confirmed using techniques like NMR spectroscopy, mass spectrometry, or X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom might be replaced in a nucleophilic substitution reaction. The hydroxyimino group could potentially be reduced. The ether linkage might be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors influencing these properties could include the size and shape of the molecule, the presence of the bromine atom and the hydroxyimino group, and the polarity of the molecule .Applications De Recherche Scientifique

Bromination Kinetics

Research on bromination kinetics, specifically the electrophilic substitution reactions involving dinuclear phenolic compounds, is foundational to understanding the reactivity and properties of "{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid". Studies such as those conducted by Böhmer et al. (1983) on the kinetics of bromination of phenolic compounds provide insights into the reactivity patterns of brominated phenols and their derivatives under various conditions (Böhmer, Stotz, Beismann, & Niemann, 1983).

Synthesis and Biological Screening

The synthesis and biological screening of aryloxyacetic acid analogs, including those related to "{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid", have been explored to identify potential bioactive compounds. Dahiya, Pathak, and Kaur (2008) synthesized a series of aryloxyacetic acid analogs and evaluated their antimicrobial activity, highlighting the importance of structural modifications in enhancing biological properties (Dahiya, Pathak, & Kaur, 2008).

Environmental Analysis and Degradation

The degradation and environmental fate of bromophenols, closely related to "{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid", are critical for assessing environmental impact and potential toxicity. Uchida, Furusawa, and Okuwaki (2003) investigated the decomposition of 2-bromophenol in NaOH solution at high temperatures, providing valuable data on the degradation pathways and products of bromophenols in aquatic environments (Uchida, Furusawa, & Okuwaki, 2003).

Mécanisme D'action

Safety and Hazards

As with any chemical compound, handling “{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid” would require appropriate safety measures. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its exact properties .

Propriétés

IUPAC Name |

2-[2-bromo-4-[(E)-hydroxyiminomethyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-7-3-6(4-11-14)1-2-8(7)15-5-9(12)13/h1-4,14H,5H2,(H,12,13)/b11-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHMRZFTVRGUGS-NYYWCZLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)Br)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)Br)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24791645 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

{2-Bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-isopropyl-7-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5525355.png)

![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)

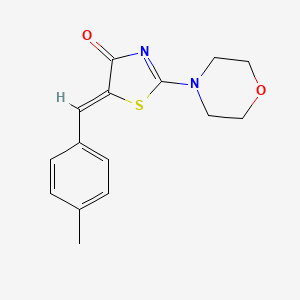

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

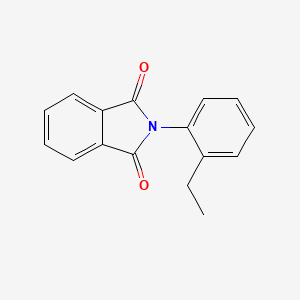

![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)

![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)